3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione
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Overview
Description
3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione is a complex organic compound that features a unique structure combining a brominated pyrrolo[3,4-c]pyridine moiety with a piperidine-2,6-dione ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. For example, it has been shown to stimulate glucose uptake into muscle and fat cells, which can be beneficial in managing blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares a similar piperidine-2,6-dione structure but lacks the brominated pyrrolo[3,4-c]pyridine moiety.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Similar in structure but with different biological activities.
Uniqueness
The uniqueness of 3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione lies in its combined structural features, which confer distinct biological properties and potential therapeutic applications .
Properties
CAS No. |
2866318-88-7 |
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Molecular Formula |
C12H8BrN3O4 |
Molecular Weight |
338.11 g/mol |
IUPAC Name |
7-bromo-2-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C12H8BrN3O4/c13-6-4-14-3-5-9(6)12(20)16(11(5)19)7-1-2-8(17)15-10(7)18/h3-4,7H,1-2H2,(H,15,17,18) |
InChI Key |
DQSDRNUHGZHRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CN=CC(=C3C2=O)Br |
Origin of Product |
United States |
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